(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane
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Overview
Description
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C16H28O2Si and a molecular weight of 280.478 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with two methoxy groups and a pentyl chain. It is primarily used in industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane typically involves the reaction of 2,6-dimethoxy-4-pentylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar structure but with methoxy groups instead of trimethylsilyl.
Diethoxy(methyl)phenylsilane: Contains ethoxy groups and a methyl group instead of trimethylsilyl.
Phenyltrimethoxysilane: Similar phenyl ring but with three methoxy groups attached to silicon.
Uniqueness
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and pentyl groups on the phenyl ring, combined with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications .
Properties
CAS No. |
193977-33-2 |
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Molecular Formula |
C16H28O2Si |
Molecular Weight |
280.48 g/mol |
IUPAC Name |
(2,6-dimethoxy-4-pentylphenyl)-trimethylsilane |
InChI |
InChI=1S/C16H28O2Si/c1-7-8-9-10-13-11-14(17-2)16(19(4,5)6)15(12-13)18-3/h11-12H,7-10H2,1-6H3 |
InChI Key |
JYRBEWLWLZJDAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC |
Origin of Product |
United States |
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